4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole
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Overview
Description
4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole is a compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole typically involves the reaction of 4-methylbenzaldehyde with ammonium acetate and formaldehyde under acidic conditions to form the imidazole ring. The reaction is carried out at elevated temperatures to facilitate ring closure and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution[][4].
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The compound may also interact with nucleic acids or proteins, modulating biological pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]ethanone
- 4-(2-methyl-1H-benzimidazol-1-yl)benzoic acid
- **4-((4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
Uniqueness
4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual imidazole groups enhance its potential for coordination with metal ions and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H14N4 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
4-methyl-1-[4-(4-methylimidazol-1-yl)phenyl]imidazole |
InChI |
InChI=1S/C14H14N4/c1-11-7-17(9-15-11)13-3-5-14(6-4-13)18-8-12(2)16-10-18/h3-10H,1-2H3 |
InChI Key |
USQGOBUPNIDIDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)N3C=C(N=C3)C |
Origin of Product |
United States |
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